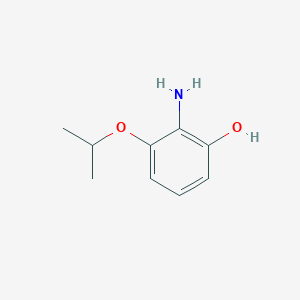

2-Amino-3-(propan-2-yloxy)phenol

Description

2-Amino-3-(propan-2-yloxy)phenol is an aromatic compound featuring a phenol backbone substituted with an amino group at position 2 and an isopropoxy (propan-2-yloxy) group at position 3. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol. The isopropoxy group introduces steric bulk and moderate lipophilicity, distinguishing it from simpler aminophenols.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-amino-3-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H13NO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,10H2,1-2H3 |

InChI Key |

XEZPRDBKBYVTTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(propan-2-yloxy)phenol can be achieved through several methods. One common approach involves the reaction of 2-nitrophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting 2-nitro-3-(propan-2-yloxy)phenol is then reduced using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas to yield 2-Amino-3-(propan-2-yloxy)phenol.

Industrial Production Methods

Industrial production of 2-Amino-3-(propan-2-yloxy)phenol typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amino derivatives.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-Amino-3-(propan-2-yloxy)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(propan-2-yloxy)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-Amino-3-(propan-2-yloxy)phenol with analogs based on substituent type, molecular weight, and inferred properties:

Key Observations:

- Lipophilicity: The isopropoxy group in the target compound increases lipophilicity compared to polar hydroxyl groups in Methyldopa but reduces it relative to nonpolar phenyl or halogenated substituents .

- Toxicity: Unlike 4-Amino-2-phenylphenol (toxicology unstudied ), halogenated analogs like the diiodo compound in have documented safety protocols, suggesting substituents significantly influence hazard profiles.

Stability and Handling

- Storage: Halogenated compounds like (S)-2-Amino-3-(4-bromophenyl)propanoic acid require refrigeration , whereas the target compound’s stability under ambient conditions is unreported but likely superior due to the absence of reactive halogens.

- Safety: The diiodo compound mandates stringent safety measures (e.g., eye/flush protocols), whereas 4-Amino-2-phenylphenol lacks toxicity data, emphasizing the need for substituent-specific risk assessments .

Biological Activity

2-Amino-3-(propan-2-yloxy)phenol is a phenolic compound that has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₉H₁₃N₁O₂

- Molecular Weight : 167.21 g/mol

The presence of the amino group and the propan-2-yloxy substituent on the phenolic ring contributes to its unique chemical behavior and biological activity.

The biological activity of 2-Amino-3-(propan-2-yloxy)phenol is primarily attributed to its ability to interact with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate biological pathways, exerting therapeutic effects such as:

- Antioxidant activity through free radical scavenging.

- Antimicrobial effects by disrupting microbial cell membranes.

Antimicrobial Activity

Research indicates that 2-Amino-3-(propan-2-yloxy)phenol exhibits significant antimicrobial properties against a range of pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, revealing:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of 2-Amino-3-(propan-2-yloxy)phenol was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that:

| Assay | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These values indicate a strong antioxidant potential, which can be beneficial in preventing oxidative stress-related diseases.

Case Studies

-

Study on Antimicrobial Properties :

A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of 2-Amino-3-(propan-2-yloxy)phenol against multi-drug resistant strains of bacteria. The compound showed promising results, inhibiting bacterial growth effectively and suggesting its utility in treating infections caused by resistant strains . -

Study on Antioxidant Effects :

Research conducted by Pharmaceutical Biology demonstrated that the compound significantly reduced oxidative stress markers in vitro. The study highlighted its potential role in protecting cells from damage caused by reactive oxygen species (ROS), thus supporting its use in formulations aimed at reducing oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.